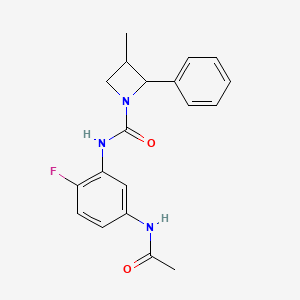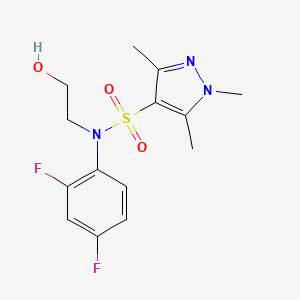![molecular formula C13H17NO3S B7664022 1-[(Thiophene-2-carbonylamino)methyl]cyclohexane-1-carboxylic acid](/img/structure/B7664022.png)
1-[(Thiophene-2-carbonylamino)methyl]cyclohexane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(Thiophene-2-carbonylamino)methyl]cyclohexane-1-carboxylic acid, also known as TCC, is an organic compound that has been extensively studied for its potential use in various scientific research applications. TCC is a derivative of cyclohexane and thiophene, and its unique chemical structure has led to a wide range of potential uses in the field of biochemistry and pharmacology.
Mecanismo De Acción
The mechanism of action of 1-[(Thiophene-2-carbonylamino)methyl]cyclohexane-1-carboxylic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of various kinases, including protein kinase C (PKC) and mitogen-activated protein kinase (MAPK), which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including anti-inflammatory, antitumor, and antimicrobial properties. This compound has been shown to inhibit the production of various inflammatory mediators, including prostaglandins and cytokines. This compound has also been shown to induce apoptosis (programmed cell death) in various tumor cell lines. This compound has also been shown to have antimicrobial activity against various bacterial and fungal species.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-[(Thiophene-2-carbonylamino)methyl]cyclohexane-1-carboxylic acid in scientific research include its unique chemical structure, which allows for a wide range of potential uses in the field of biochemistry and pharmacology. This compound is also relatively easy to synthesize, and various modifications to the original synthesis method have been proposed to improve the yield and purity of the final product. The limitations of using this compound in scientific research include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are many potential future directions for the study of 1-[(Thiophene-2-carbonylamino)methyl]cyclohexane-1-carboxylic acid, including further investigation into its mechanism of action and potential uses in the treatment of various diseases. This compound could also be further studied for its potential use as a fluorescent probe for the detection of various molecules in biological systems. Additionally, modifications to the original synthesis method could be explored to improve the yield and purity of the final product.
Métodos De Síntesis
The synthesis of 1-[(Thiophene-2-carbonylamino)methyl]cyclohexane-1-carboxylic acid involves a multi-step process that begins with the reaction of thiophene-2-carboxylic acid with paraformaldehyde to form 2-formylthiophene. This intermediate is then reacted with cyclohexanone to form the desired product, this compound. The synthesis of this compound has been extensively studied, and various modifications to the original method have been proposed to improve the yield and purity of the final product.
Aplicaciones Científicas De Investigación
1-[(Thiophene-2-carbonylamino)methyl]cyclohexane-1-carboxylic acid has been studied for its potential use in a wide range of scientific research applications, including as a potential drug candidate for the treatment of various diseases. This compound has been shown to have a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. This compound has also been studied for its potential use as a fluorescent probe for the detection of various molecules in biological systems.
Propiedades
IUPAC Name |
1-[(thiophene-2-carbonylamino)methyl]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S/c15-11(10-5-4-8-18-10)14-9-13(12(16)17)6-2-1-3-7-13/h4-5,8H,1-3,6-7,9H2,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHPNCXNBJOWDMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CNC(=O)C2=CC=CS2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[3-[(2,2-Dimethylcyclohexyl)amino]propylsulfanyl]acetonitrile](/img/structure/B7663939.png)
![2-[(4-bromo-2-methylphenyl)sulfonylamino]-N-prop-2-enylacetamide](/img/structure/B7663942.png)
![N-methyl-2-[[2-(2-methylfuran-3-yl)sulfanylacetyl]amino]-2-phenylacetamide](/img/structure/B7663949.png)
![6-methyl-N-[[1-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]pyrrolidin-3-yl]methyl]pyridin-2-amine](/img/structure/B7663958.png)

![3-Methyl-2-[(2-methylfuran-3-yl)sulfanylmethyl]pyridine](/img/structure/B7663974.png)

![2-[(2,2-dimethylcyclohexyl)amino]-N-pyridin-4-ylacetamide](/img/structure/B7663988.png)
![N-[[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl]-2-chloro-4-methoxyaniline](/img/structure/B7664000.png)
![3-chloro-N-[[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-2-(2-methoxyethoxy)aniline](/img/structure/B7664008.png)
![N-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl]-2,2-dimethylcyclohexan-1-amine](/img/structure/B7664012.png)

![1-benzyl-N-[2-(1,3-dioxolan-2-yl)ethyl]-3-methylpiperidin-4-amine](/img/structure/B7664018.png)

